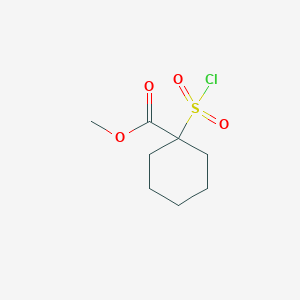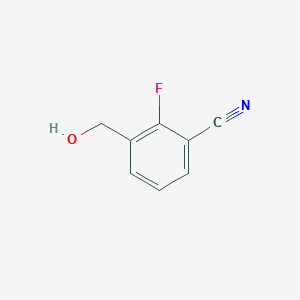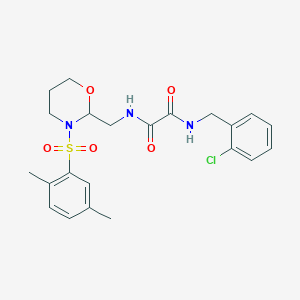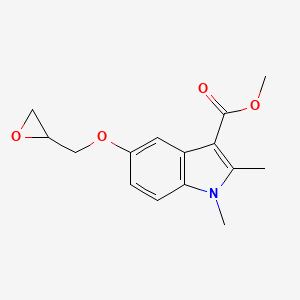![molecular formula C30H30N2O8 B2660414 3,4,5-trimethoxy-N-[3-[(3,4,5-trimethoxybenzoyl)amino]naphthalen-2-yl]benzamide CAS No. 313403-80-4](/img/structure/B2660414.png)
3,4,5-trimethoxy-N-[3-[(3,4,5-trimethoxybenzoyl)amino]naphthalen-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative with multiple methoxy groups and a naphthalene moiety. Benzamides are a class of compounds containing a benzene ring attached to an amide group. Methoxy groups (-OCH3) are ether functional groups, and naphthalene is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a naphthalene ring system, which is a planar, aromatic system. The methoxy groups might contribute to the electron density of the aromatic rings, potentially activating them towards electrophilic aromatic substitution reactions .Chemical Reactions Analysis
As an aromatic compound, it might undergo electrophilic aromatic substitution reactions. The presence of the amide group could make it a participant in various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-[3-[(3,4,5-trimethoxybenzoyl)amino]naphthalen-2-yl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties and can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4,5-trimethoxy-N-[3-[(3,4,5-trimethoxybenzoyl)amino]naphthalen-2-yl]benzamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to target specific cellular processes and study their effects in detail. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,4,5-trimethoxy-N-[3-[(3,4,5-trimethoxybenzoyl)amino]naphthalen-2-yl]benzamide. One area of research is the development of more potent and selective this compound analogs that can be used in cancer treatment. Another area of research is the study of the pharmacokinetics and pharmacodynamics of this compound to better understand its effects in vivo. Additionally, the potential use of this compound in combination with other anti-cancer agents is an area of research that warrants further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its anti-cancer properties and has shown promise in the treatment of other diseases as well. While there are limitations to its use in lab experiments, this compound remains an important compound for further research and development.
Méthodes De Synthèse
The synthesis of 3,4,5-trimethoxy-N-[3-[(3,4,5-trimethoxybenzoyl)amino]naphthalen-2-yl]benzamide involves several steps that require specialized equipment and expertise. The first step involves the synthesis of 3,4,5-trimethoxybenzoyl chloride, which is then reacted with naphthalene-2-amine to form 3-[(3,4,5-trimethoxybenzoyl)amino]naphthalen-2-ylamine. The final step involves the reaction of 3-[(3,4,5-trimethoxybenzoyl)amino]naphthalen-2-ylamine with 3,4,5-trimethoxybenzoyl chloride to form this compound.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-[3-[(3,4,5-trimethoxybenzoyl)amino]naphthalen-2-yl]benzamide has been studied extensively for its potential therapeutic applications in various areas of scientific research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells.
Safety and Hazards
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[3-[(3,4,5-trimethoxybenzoyl)amino]naphthalen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O8/c1-35-23-13-19(14-24(36-2)27(23)39-5)29(33)31-21-11-17-9-7-8-10-18(17)12-22(21)32-30(34)20-15-25(37-3)28(40-6)26(16-20)38-4/h7-16H,1-6H3,(H,31,33)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMMASYGGHKNKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2660336.png)
![5-Fluoro-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2660339.png)
![[5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid](/img/structure/B2660341.png)
![N-(1-Cyanocyclohexyl)-2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]propanamide](/img/structure/B2660343.png)
![N-[(5-methylthiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B2660345.png)
![N-[[1-(2,2,2-Trifluoroethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2660346.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2660349.png)


